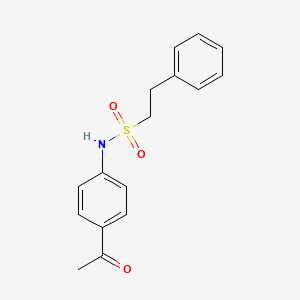![molecular formula C19H16Cl2N2O2 B5964653 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5964653.png)
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the family of acetanilide herbicides and is commonly used in agriculture to control broadleaf weeds. However, in recent years, DPA has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide exerts its anticancer effects by targeting the microtubule network within the cell. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide disrupts the microtubule network by binding to the colchicine binding site on tubulin, a protein that makes up the microtubules. This binding ultimately leads to the destabilization of the microtubule network, which results in cell death.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to have a range of biochemical and physiological effects on cells. In addition to its anticancer effects, 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to have anti-inflammatory properties. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide inhibits the production of pro-inflammatory cytokines, which are molecules that play a critical role in the inflammatory response. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments is its well-established synthesis method, making it readily available for research purposes. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is also relatively stable, making it easy to handle and store. However, there are some limitations to using 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has a relatively short half-life in vivo, which limits its potential applications in vivo. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is also highly toxic, making it challenging to work with in large quantities.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide. One potential direction is to explore the use of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in combination with other anticancer drugs to enhance its efficacy. Another potential direction is to investigate the use of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in the treatment of other diseases, such as inflammatory bowel disease and arthritis. Finally, future research could focus on developing new analogs of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential applications in cancer research and has also been shown to have anti-inflammatory and analgesic properties. While there are some limitations to using 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments, its well-established synthesis method and relative stability make it a valuable tool for scientific research. Future research on 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide could focus on exploring its use in combination with other drugs and investigating its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves the reaction between 2-methylquinoline-4-carbaldehyde and 2-(3,4-dichlorophenoxy)acetic acid in the presence of a reducing agent. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide. The synthesis of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been well established and is relatively straightforward.
Applications De Recherche Scientifique
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is in the field of cancer research. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells by disrupting the microtubule network within the cell. This disruption ultimately leads to cell death, making 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-12-8-13(15-4-2-3-5-18(15)23-12)10-22-19(24)11-25-14-6-7-16(20)17(21)9-14/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFZNYGLOQXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![4,4'-(methylenediimino)bis[N'-(3,5-dichloro-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide]](/img/structure/B5964585.png)

![1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5964589.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide](/img/structure/B5964605.png)
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)
![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5964641.png)

![2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5964651.png)
![2-(methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5964657.png)